Flipper-TR 5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C28H22N4O5S6 |

|---|---|

Peso molecular |

686.9 g/mol |

Nombre IUPAC |

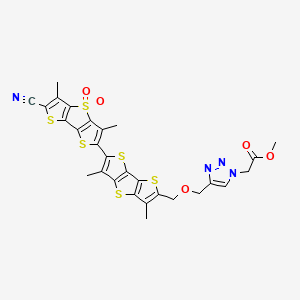

methyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate |

InChI |

InChI=1S/C28H22N4O5S6/c1-11-17(10-37-9-15-7-32(31-30-15)8-18(33)36-5)39-23-19(11)40-21-13(3)20(41-24(21)23)22-14(4)28-26(42-22)25-27(43(28,34)35)12(2)16(6-29)38-25/h7H,8-10H2,1-5H3 |

Clave InChI |

UMJWMNXQZHDBDU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CC(=O)OC |

Origen del producto |

United States |

Foundational & Exploratory

The Molecular Dance of Membrane Tension: An In-depth Guide to the Mechanism of Flipper-TR

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core mechanism of Flipper-TR, a revolutionary fluorescent probe that provides a quantitative readout of cell membrane tension. By understanding its intricate workings, researchers can unlock new insights into the profound role of mechanical forces in cellular processes, from migration and division to signaling and disease.

Core Principles: A Mechanosensitive Fluorophore

Flipper-TR is a fluorescent lipid tension reporter that specifically localizes to the plasma membrane of living cells.[1][2] Its remarkable ability to sense and report on membrane tension lies in its unique chemical structure, which features two dithienothiophene (DTT) "flippers" connected by a rotatable carbon bond.[3][4] In a relaxed membrane, these flippers adopt a twisted conformation due to steric hindrance.[3][5] However, as membrane tension increases, the lateral pressure within the lipid bilayer forces these flippers into a more planar conformation.[5][6]

This change in conformation is the linchpin of Flipper-TR's mechanism. The degree of planarity directly influences the probe's fluorescence properties, specifically its fluorescence lifetime.[3][5] An increase in planarity leads to a longer fluorescence lifetime, a phenomenon that can be precisely quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][3][7] This linear relationship between fluorescence lifetime and membrane tension allows for the quantitative mapping of mechanical forces across the cell membrane.[3]

The underlying principle is a membrane-tension-dependent lipid phase separation.[3] Increased tension alters the organization of the lipid bilayer, which in turn dictates the conformational state of the embedded Flipper-TR probe.[5] It is crucial to note that while Flipper-TR's fluorescence intensity also changes, the fluorescence lifetime is the reliable and quantifiable parameter for measuring membrane tension, as it is independent of probe concentration and excitation intensity.[1][3]

Quantitative Insights: The Language of Fluorescence Lifetime

The fluorescence lifetime of Flipper-TR provides a direct and quantitative measure of membrane tension. The reported fluorescence lifetime (τ) of Flipper-TR typically ranges from 2.8 to 7.0 nanoseconds (ns).[1] A longer lifetime is indicative of higher membrane tension.[1] The fluorescence emission decay curves are best fitted with a double-exponential function, yielding two lifetimes, τ1 and τ2. The longer lifetime, τ1, which has a higher fit amplitude, is the parameter used to report on membrane tension.[1]

| Condition | Typical Fluorescence Lifetime (τ1) | Interpretation |

| Low Membrane Tension (e.g., hyperosmotic shock) | Shorter lifetime (e.g., closer to 2.8 ns) | Twisted conformation of Flipper-TR |

| High Membrane Tension (e.g., hypoosmotic shock) | Longer lifetime (e.g., closer to 7.0 ns) | Planar conformation of Flipper-TR |

| Liquid-disordered (Ld) lipid phase (in GUVs) | ~3.75 ns | Lower lipid packing |

| More Liquid-ordered (Lo) lipid phase (in GUVs) | ~5.31 ns | Higher lipid packing |

Table 1: Representative fluorescence lifetime values of Flipper-TR under different experimental conditions. Data compiled from various sources.[1][3]

Visualizing the Mechanism: Signaling and Workflow

To better understand the process, the following diagrams illustrate the core mechanism of Flipper-TR and a typical experimental workflow.

Caption: Mechanism of Flipper-TR in response to membrane tension changes.

Caption: A generalized experimental workflow for measuring membrane tension using Flipper-TR.

Experimental Protocols: A Practical Guide

Accurate and reproducible measurements with Flipper-TR necessitate careful adherence to optimized protocols. The following provides a detailed methodology for key experimental procedures.

Preparation of Flipper-TR Stock Solution

-

Reagent: Flipper-TR probe, anhydrous Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

Allow the vial of Flipper-TR to warm to room temperature before opening.

-

Dissolve the contents of the vial in anhydrous DMSO to a final concentration of 1 mM.[1] For example, dissolve 50 µg of Flipper-TR (check the molecular weight on the vial) in the appropriate volume of anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light and moisture. The solution is stable for approximately 3 months when stored correctly.[1]

-

Staining of Live Cells

-

Reagents: Cultured cells, cell culture medium (with or without serum), 1 mM Flipper-TR stock solution.

-

Procedure:

-

Prepare a staining solution by diluting the 1 mM Flipper-TR stock solution to a final concentration of 1 µM in the cell culture medium.[1] Note that the presence of serum (e.g., Fetal Calf Serum) may reduce labeling efficiency, potentially requiring an increase in probe concentration up to 2 µM.[1]

-

Remove the existing culture medium from the cells and replace it with the staining solution.

-

Incubation is typically very rapid, with plasma membrane staining appearing in less than one minute.[3]

-

The cells are now ready for imaging. It is recommended to perform imaging shortly after staining.

-

Induction of Osmotic Shock

A common method to manipulate membrane tension is through osmotic shock.[3]

-

Reagents: Isotonic, hypotonic, and hypertonic solutions. The composition of these solutions will depend on the specific cell type and experimental requirements. For example, a hypotonic solution can be prepared by diluting the standard culture medium with distilled water, while a hypertonic solution can be made by adding a non-permeable solute like sucrose (B13894) or sorbitol.

-

Procedure:

-

After staining the cells with Flipper-TR as described above, acquire a baseline FLIM image in isotonic medium.

-

To induce a hypotonic shock (increase tension), carefully replace the isotonic medium with a hypotonic solution.

-

To induce a hypertonic shock (decrease tension), replace the isotonic medium with a hypertonic solution.

-

Acquire FLIM images immediately after the solution change to capture the dynamic changes in membrane tension.

-

FLIM Data Acquisition and Analysis

-

Instrumentation: A confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).

-

Acquisition Parameters:

-

Data Analysis:

-

Fit the fluorescence decay curve for each pixel or region of interest (ROI) with a double-exponential decay function.[1]

-

The fitting will yield two lifetime components, τ1 and τ2, and their respective amplitudes.

-

The longer lifetime component, τ1, is used to generate the fluorescence lifetime image and to quantify the membrane tension.[1] Longer τ1 values correspond to higher membrane tension.

-

By following these detailed protocols and understanding the fundamental mechanism of Flipper-TR, researchers can confidently and accurately measure membrane tension, paving the way for new discoveries in the exciting field of mechanobiology.

References

- 1. spirochrome.com [spirochrome.com]

- 2. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]

- 3. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on the regulatory role of cell membrane surface tension in cell behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Membrane Tension

An In-depth Technical Guide to Flipper-TR: Principle of Membrane Tension Sensing

For Researchers, Scientists, and Drug Development Professionals

Cellular membranes are not static barriers but dynamic surfaces that are central to a vast array of biological processes, including cell motility, division, endocytosis, and signal transduction.[1] The physical state of these membranes, particularly their lateral tension, is a critical regulator of these events.[1][2] Membrane tension arises from the interplay between the lipid bilayer and the underlying cytoskeleton, as well as from osmotic pressure gradients and protein-lipid interactions. Accurately measuring membrane tension in live cells has been a significant challenge, traditionally relying on complex biophysical techniques like micropipette aspiration or optical tweezers, which are often limited to the plasma membrane and can be invasive.[1] The development of molecular probes like Flipper-TR has revolutionized the field by enabling the visualization and quantification of membrane tension with high spatiotemporal resolution using fluorescence microscopy.[3][4]

The Flipper-TR Probe: A Molecular Mechanosensor

Flipper-TR (Fluorescent Lipid Tension Reporter) is a specially designed fluorescent probe for measuring the tension of the plasma membrane in living cells.[5][6] It belongs to a family of mechanosensitive "flipper" probes that sense the physical organization of the lipid bilayer.[6]

Core Structure: The probe's mechanosensing ability originates from its unique chemical structure, which is built around two dithienothiophene (DTT) moieties, or "flippers," connected by a single carbon bond.[7][8] This structure acts as a "push-pull" system, with an electron-donating group at one end and an electron-accepting group at the other.[1][7] A hydrophilic headgroup ensures the probe inserts into the lipid bilayer with a specific orientation.[3]

Core Principle: From Mechanical Force to Optical Signal

The fundamental principle of Flipper-TR lies in its ability to change its conformation in response to the lateral pressure exerted by lipids within the membrane. This conformational change directly modulates its fluorescence properties, particularly its fluorescence lifetime.

-

Twisted vs. Planar Conformation: In a relaxed, low-tension membrane, the two DTT flippers are in a twisted conformation relative to each other due to steric hindrance.[3][7]

-

Effect of Increased Tension: As membrane tension increases, the packing of lipid acyl chains becomes tighter and more ordered.[3][9] This increased lateral pressure within the bilayer physically forces the Flipper-TR molecule to adopt a more planar (untwisted) conformation.[7][8]

-

Change in Fluorescence Lifetime: The transition from a twisted to a planar state is the key to the probe's function. This planarization leads to a significant increase in the fluorescence lifetime of the probe.[1][7][8] The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. This change is readily quantifiable using Fluorescence Lifetime Imaging Microscopy (FLIM).[3][10]

Therefore, a longer fluorescence lifetime of Flipper-TR directly corresponds to a more planar probe, indicating higher lipid packing and, consequently, higher membrane tension.[8] This relationship allows for the quantitative mapping of membrane tension across a cell.[9]

References

- 1. physicsworld.com [physicsworld.com]

- 2. researchgate.net [researchgate.net]

- 3. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]

- 6. spirochrome.com [spirochrome.com]

- 7. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research progress on the regulatory role of cell membrane surface tension in cell behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]

Flipper-TR®: A Technical Guide to its Photophysical Properties and Fluorescence Lifetime for Mechanobiology Research

For Researchers, Scientists, and Drug Development Professionals

Flipper-TR® is a sophisticated fluorescent probe designed to investigate the intricate mechanical forces at play within cellular membranes. As a member of the "flipper" probe family, it has emerged as a important tool in the field of mechanobiology, offering unprecedented insights into membrane tension and lipid organization in living cells.[1] This technical guide provides an in-depth overview of Flipper-TR®'s core photophysical properties, its unique fluorescence lifetime characteristics, and the experimental protocols necessary for its successful implementation.

Core Photophysical Properties

Flipper-TR® is a push-pull fluorophore built around a bis(dithienothiophene) core.[2] This structure allows it to readily insert into the plasma membrane of living cells.[2][3] Once embedded within the lipid bilayer, its fluorescence properties become highly sensitive to the local environment, particularly the packing of lipid molecules.[4][5] The probe is only fluorescent when inserted in a lipid membrane, making it highly specific for cellular membranes.[1][3]

The key photophysical parameters of Flipper-TR® are summarized in the table below:

| Property | Value | Conditions |

| Absorption Maximum (λAbs) | ~480-488 nm | In lipid membranes[1][3][6] |

| Emission Maximum (λEm) | ~600 nm | In lipid membranes[1][3][6] |

| Molar Extinction Coefficient (εmax) | 1.66 x 10⁴ M⁻¹cm⁻¹ | In DMSO[1][3] |

| Quantum Yield (QY) | 30% | In Ethyl Acetate (AcOEt)[1][3] |

| Fluorescence Lifetime (τ) | 2.8 - 7.0 ns | In lipid membranes, dependent on tension[1][3] |

The Mechanism of Action: A Molecular Torsion Sensor

The remarkable ability of Flipper-TR® to report on membrane tension lies in its dynamic molecular structure. The two dithienothiophene "flippers" of the molecule can twist relative to each other.[5][7] The degree of this twist is directly influenced by the lateral pressure exerted by the surrounding lipid molecules.

-

In a relaxed, low-tension membrane , the Flipper-TR® molecule adopts a more twisted conformation. This leads to a shorter fluorescence lifetime.[2]

-

In a tense, tightly packed membrane , the lateral pressure from the lipids forces the Flipper-TR® molecule into a more planar conformation. This planarization results in a significant increase in its fluorescence lifetime.[2][7]

This relationship between membrane tension and fluorescence lifetime is the fundamental principle behind Flipper-TR®'s utility as a mechanosensor.

Fluorescence Lifetime: The Key Readout

Unlike intensity-based probes, Flipper-TR® utilizes fluorescence lifetime as its primary reporting mechanism. Fluorescence lifetime is an intrinsic property of a fluorophore and is less susceptible to artifacts such as probe concentration and photobleaching.[8]

The fluorescence decay of Flipper-TR® in cellular membranes is typically best described by a bi-exponential model, yielding two lifetime components: τ₁ and τ₂.[3][9]

-

τ₁ (the longer lifetime component) is the primary reporter of membrane tension and typically ranges from 2.8 to 7.0 ns.[3] An increase in τ₁ corresponds to an increase in membrane tension.

-

τ₂ (the shorter lifetime component) is less sensitive to membrane tension and typically has a smaller amplitude.[3]

The average fluorescence lifetime of Flipper-TR® can vary depending on the specific organelle being studied. For example, the average lifetime in the endoplasmic reticulum (ER) and mitochondria is generally lower than at the plasma membrane, reflecting differences in their membrane composition and tension.[9]

Experimental Protocol: Fluorescence Lifetime Imaging Microscopy (FLIM)

The most common technique to measure the fluorescence lifetime of Flipper-TR® in living cells is Time-Correlated Single Photon Counting (TCSPC) FLIM.[4][10]

Materials

-

Flipper-TR® probe (e.g., from Spirochrome)

-

Anhydrous DMSO for stock solution preparation

-

Cell culture medium

-

Live cells of interest

-

FLIM microscope system equipped with:

Staining Protocol

-

Prepare a 1 mM stock solution of Flipper-TR® by dissolving the probe in anhydrous DMSO.[3] Store the stock solution at -20°C.

-

Culture cells to the desired confluency on a suitable imaging dish or coverslip.

-

Prepare a staining solution by diluting the Flipper-TR® stock solution in cell culture medium to a final concentration of 0.5 - 1 µM.

-

Incubate the cells with the staining solution for 15-30 minutes at 37°C.

-

The probe does not need to be washed out , as it is only fluorescent in the membrane.[3]

FLIM Data Acquisition and Analysis

-

Image the stained cells using the FLIM microscope.

-

Excite the Flipper-TR® with a pulsed laser at approximately 488 nm.[3]

-

Collect the emitted photons through a bandpass filter centered around 600 nm.[3]

-

For each pixel , the arrival times of the photons are recorded to build a fluorescence decay histogram.

-

Fit the decay curve for each pixel or region of interest (ROI) to a bi-exponential decay model to extract the fluorescence lifetimes (τ₁ and τ₂) and their respective amplitudes.[3][4][11]

-

Generate a fluorescence lifetime image , where the color of each pixel represents the calculated lifetime value (typically the amplitude-weighted average lifetime or τ₁).

Conclusion

Flipper-TR® represents a significant advancement in the study of membrane biophysics. Its unique ability to translate changes in membrane tension into measurable shifts in fluorescence lifetime provides a powerful tool for researchers across various disciplines, from fundamental cell biology to drug development. By understanding its photophysical properties and adhering to appropriate experimental protocols, scientists can effectively harness the capabilities of Flipper-TR® to unravel the complex role of mechanical forces in cellular function and disease.

References

- 1. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]

- 2. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lubio.ch [lubio.ch]

- 4. biorxiv.org [biorxiv.org]

- 5. Research progress on the regulatory role of cell membrane surface tension in cell behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probe for measuring plasma-membrane tension. [gentaur.uk]

- 7. researchgate.net [researchgate.net]

- 8. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Measuring Lipid Packing and Membrane Order with Flipper-TR®

This guide provides a comprehensive overview of the fluorescent probe Flipper-TR®, detailing its mechanism of action and application in quantifying membrane lipid packing and order. It is intended for researchers, scientists, and drug development professionals who require precise measurement of membrane biophysical properties.

The Critical Role of Membrane Order

The plasma membrane is not a simple, homogenous barrier but a highly organized and dynamic interface crucial for cellular function. The arrangement and density of lipids within the bilayer, referred to as lipid packing or membrane order, directly influence fundamental cellular processes. These include signal transduction, membrane trafficking, ion channel regulation, and drug-membrane interactions. Aberrations in membrane order are implicated in numerous pathologies, making its measurement a key aspect of biological and pharmaceutical research.

Flipper-TR®: A Mechanosensitive Probe for Membrane Order

Flipper-TR® is a fluorescent probe engineered to report on the biophysical state of lipid membranes. It belongs to a family of mechanosensitive "flipper" probes that sense the physical compression and organization of the lipid bilayer.[1][2] The probe's core structure consists of two twisted dithienothiophene moieties that function as a mechanophore.[3][4] When inserted into a lipid membrane, the probe's fluorescence lifetime becomes highly sensitive to the surrounding lipid packing density.[5]

Core Mechanism of Action

The functionality of Flipper-TR® is rooted in its ability to change conformation in response to the lateral pressure exerted by surrounding lipid acyl chains. This change in conformation directly modulates its fluorescence lifetime, which can be precisely quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[6]

-

In Disordered Membranes (Low Lipid Packing): In a fluid or disordered lipid environment, there is more space between lipid molecules. This allows the two dithienothiophene "flippers" of the probe to adopt a twisted, non-planar conformation. This twisted state has efficient non-radiative decay pathways, resulting in a shorter fluorescence lifetime .[7][8]

-

In Ordered Membranes (High Lipid Packing): In a more rigid or ordered environment, such as a liquid-ordered (Lo) phase, lipids are tightly packed. This increased lateral pressure forces the Flipper-TR® molecule into a more planar conformation.[3][6] This planarization reduces non-radiative decay, leading to a significant increase in the probe's longer fluorescence lifetime .[1][9]

Therefore, a longer fluorescence lifetime of Flipper-TR® directly correlates with higher lipid packing and greater membrane order.[4] This relationship allows for quantitative mapping of membrane order in live cells and model membranes.[10]

Quantitative Data and Photophysical Properties

The fluorescence lifetime of Flipper-TR® typically ranges from approximately 2.8 to 7.0 nanoseconds (ns), providing a wide dynamic range for detecting subtle changes in membrane order.[2][4][11]

Table 1: Photophysical Properties of Flipper-TR®

| Property | Value | Reference |

| Excitation Wavelength (λabs) | ~480-488 nm | [2][4] |

| Emission Wavelength (λfl) | ~600 nm | [2][4] |

| Molar Extinction Coefficient (εmax) | 1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO) | [4] |

| Fluorescence Lifetime (τ) | 2.8 - 7.0 ns | [4][11] |

Table 2: Example Fluorescence Lifetimes in Model Membranes

The probe's sensitivity allows it to distinguish between different lipid phases.

| Membrane Composition / Phase | Reported Fluorescence Lifetime (τ) | Implied Membrane State | Reference |

| DOPC:Cholesterol (60:40) | ~5.3 ns | Liquid-ordered (Lo) | [8] |

| Sphingomyelin:Cholesterol (70:30) | ~6.4 ns | Highly Ordered | [8] |

| HeLa Cells (Hypotonic Shock) | Increase in lifetime | Increased Tension/Order | [10][12] |

| HeLa Cells (Hypertonic Shock) | Decrease in lifetime | Decreased Tension/Disorder | [7] |

Experimental Protocol for FLIM Measurement

The following is a generalized protocol for staining live cells with Flipper-TR® and performing FLIM analysis. This protocol may require optimization for specific cell types and experimental conditions.[13]

Reagent Preparation

-

Stock Solution: Prepare a 1 mM stock solution of Flipper-TR® by dissolving 50 nmol of the probe in 50 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).[4] Store this stock solution at -20°C, protected from light and moisture.

-

Staining Solution: Shortly before use, dilute the 1 mM stock solution into a serum-free cell culture medium to a final working concentration. A starting concentration of 0.5 - 1.0 µM is recommended.[2][13]

Cell Staining Procedure

-

Culture cells on a suitable imaging dish or coverslip (e.g., glass-bottom dishes).

-

Aspirate the existing culture medium from the cells.

-

Gently add the prepared staining solution to the cells.

-

Incubate for 10-15 minutes at the desired experimental temperature (e.g., 37°C).

-

No wash step is required, as the probe is essentially non-fluorescent in aqueous media and becomes fluorescent only upon insertion into a lipid membrane.[4][14]

FLIM Imaging and Data Acquisition

-

Microscope Setup: Use a confocal or multiphoton microscope equipped with a time-correlated single photon counting (TCSPC) system for FLIM.

-

Excitation: Excite the Flipper-TR® probe using a pulsed laser at approximately 485 nm or 488 nm.[4]

-

Emission: Collect the fluorescence emission through a bandpass filter, typically between 575 nm and 625 nm.[2][4]

-

Acquisition: Acquire photon arrival time data for each pixel in the image until sufficient photon counts are collected to ensure robust statistical analysis.

Data Analysis

-

Fluorescence Decay Fitting: For each pixel or region of interest (ROI), fit the collected photon decay histogram to a multi-exponential decay function. A double-exponential fit is commonly used.[4]

-

Lifetime Extraction: The fitting procedure will yield multiple lifetime components (τ1, τ2, etc.). The longer lifetime component (τ1), which has the higher amplitude, is used as the reporter for membrane lipid packing and tension.[4]

-

Image Generation: Generate a fluorescence lifetime map where the color or intensity of each pixel corresponds to the calculated τ1 value, providing a visual representation of membrane order across the cell.

Applications in Research and Drug Development

The ability to quantitatively measure membrane order opens up numerous avenues for investigation:

-

Cell Biology: Studying the role of membrane organization in signaling pathways, endocytosis, and cell migration.[15]

-

Mechanobiology: Investigating how mechanical forces influence and are influenced by membrane tension and lipid packing.[1][12]

-

Drug Development: Assessing how candidate drugs interact with the plasma membrane, their potential to disrupt lipid organization, and their mechanism of entry into cells.

-

Disease Research: Examining alterations in membrane properties associated with diseases like cancer, neurodegenerative disorders, and metabolic syndromes.

References

- 1. researchgate.net [researchgate.net]

- 2. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]

- 3. researchgate.net [researchgate.net]

- 4. spirochrome.com [spirochrome.com]

- 5. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciencewerke.com [sciencewerke.com]

- 12. researchgate.net [researchgate.net]

- 13. spirochrome.com [spirochrome.com]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

The Chemistry of Dithienothiophene-Based Fluorescent Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry, properties, and applications of dithienothiophene (DTT)-based fluorescent probes. These innovative tools are at the forefront of cellular imaging and mechanobiology, offering unprecedented insights into the intricate workings of biological membranes and associated signaling pathways.

Core Chemistry and Photophysical Properties

Dithienothiophene and its derivatives form a robust class of fluorescent molecules characterized by a fused three-ring thiophene (B33073) system. The electronic properties of the DTT core can be finely tuned through chemical modifications, leading to a wide range of photophysical behaviors. A particularly important derivative is the dithienothiophene S,S-dioxide (DTTDO), which acts as a strong electron-accepting moiety.

The combination of electron-donating and electron-accepting groups within a single molecule, often in a donor-π-acceptor (D-π-A) or donor-π-acceptor-π-donor (D-π-A-π-D) architecture, is a key design principle for these probes. This push-pull system gives rise to intramolecular charge transfer (ICT) upon photoexcitation, which is sensitive to the local environment's polarity and viscosity.

A notable application of this design is in "flipper" probes, which consist of two dithienothiophene units that can rotate around a central bond. The degree of twisting between these units is influenced by the physical constraints of their environment, such as the packing of lipid molecules in a cell membrane. This change in conformation directly affects the probe's fluorescence lifetime, making it a sensitive reporter of membrane tension and fluidity.[1][2][3]

Quantitative Photophysical Data

The following table summarizes key photophysical properties of selected dithienothiophene-based fluorescent probes. This data is essential for selecting the appropriate probe for a specific application and for the correct setup of fluorescence microscopy experiments.

| Probe Name/Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Solvent/Environment | Reference(s) |

| DMB-TT-TPA | 411 | 520 | 0.86 | - | THF | [4] |

| DMB-TT-TPA (solid state) | - | - | 0.41 | - | Solid State | [4] |

| Flipper Probe 1 | 435 | - | 0.83 | 2.2 | Twisted form | [5] |

| Flipper Probe 1 | up to +80 nm shift | - | >0.80 | up to 4.8 | Planarized in So lipid bilayer | [5] |

| DTTDO-Py+ | 538 | 694 | 0.02 | - | Water | [6] |

| DTTDO-Py+ | 521 | 647 | 0.21 | - | Methanol | [6] |

| DTTDO-DEA | 530 | 682 | <0.01 | - | Water | [6] |

| DTTDO-DEA | 517 | 622 | 0.35 | - | Dichloromethane | [6] |

| DTTDO-MOR | 528 | 674 | <0.01 | - | Water | [6] |

| DTTDO-MOR | 517 | 624 | 0.28 | - | Dichloromethane | [6] |

| Flipper-TR® | 480 | 600 | 0.30 | 2.8-7 | DMSO (absorbance), AcOEt (QY) | [7] |

Experimental Protocols

General Synthesis of Dithienothiophene "Flipper" Probes

The synthesis of mechanosensitive "flipper" probes often involves a multi-step process. A common strategy is the Stille coupling of two different dithienothiophene monomers, one electron-rich and one electron-poor (often an S,S-dioxide derivative).[1][8]

Example Synthetic Workflow:

Key Reagents and Steps:

-

Formation of Dithienothiophene Monomers: Typically starts from commercially available bromothiophenes.[1][8]

-

Functionalization: Vilsmeier formylation to introduce aldehyde groups for further modification.[1]

-

Oxidation: Use of meta-chloroperoxybenzoic acid (mCPBA) to form the S,S-dioxide.[5]

-

Coupling: Stille coupling is a common method to link the two dithienothiophene units.[1][5]

-

Final Modifications: Deprotection and esterification to add targeting moieties or improve water solubility.[1]

Live-Cell Imaging with Dithienothiophene Probes

Materials:

-

Dithienothiophene fluorescent probe (e.g., Flipper-TR®)

-

Live cells of interest (e.g., HeLa, fibroblasts)

-

Appropriate cell culture medium (e.g., DMEM)

-

Fluorescence microscope equipped for Fluorescence Lifetime Imaging Microscopy (FLIM)

-

Confocal laser scanning microscope

Staining Protocol:

-

Culture cells to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).

-

Prepare a stock solution of the dithienothiophene probe in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically in the range of 0.1 to 1 µM).

-

Remove the existing culture medium from the cells and replace it with the probe-containing medium.

-

Incubate the cells for a sufficient time to allow for membrane staining (typically 15-30 minutes) at 37°C in a CO2 incubator.

-

Gently wash the cells with fresh, pre-warmed culture medium to remove any unbound probe.

-

The cells are now ready for imaging.

FLIM Imaging:

FLIM is the preferred method for quantifying changes in membrane tension using "flipper" probes.[9][10]

-

Excite the probe with a pulsed laser at a wavelength appropriate for the specific probe (e.g., 488 nm for Flipper-TR®).[7]

-

Collect the fluorescence emission over a defined spectral range (e.g., 575-625 nm for Flipper-TR®).[7]

-

Acquire time-correlated single-photon counting (TCSPC) data to determine the fluorescence lifetime at each pixel of the image.

-

Analyze the FLIM data to generate a map of fluorescence lifetimes across the cell, which directly correlates with membrane tension.

Signaling Pathways and Applications

Dithienothiophene-based fluorescent probes, particularly the mechanosensitive "flipper" probes, are powerful tools for investigating mechanotransduction signaling pathways. These pathways are crucial for a wide range of cellular processes, including cell adhesion, migration, and differentiation.

Mechanotransduction and Membrane Tension

Mechanical forces exerted on the cell membrane can lead to changes in lipid packing and membrane tension. These physical changes can be detected by "flipper" probes and are known to influence the activity of various membrane-associated proteins, such as mechanosensitive ion channels and integrins.

This diagram illustrates how an external force can induce a change in membrane tension, which is reported by a "flipper" probe. This change in tension can then activate mechanosensitive ion channels, leading to ion influx, and modulate the activity of integrins, which in turn triggers focal adhesion signaling. Both of these events can initiate downstream signaling cascades that affect various cellular functions.

Investigating Lipid Rafts

The fluorescence properties of some dithienothiophene-based probes are sensitive to the local lipid environment, making them suitable for studying the dynamics of lipid rafts.[11][12] These specialized membrane microdomains are enriched in cholesterol and sphingolipids and play important roles in cell signaling.

This workflow shows how dithienothiophene probes can differentially partition into lipid rafts and more disordered regions of the plasma membrane. The distinct fluorescence signatures in these different environments can be used to visualize the organization and dynamics of lipid rafts and their role in recruiting signaling proteins to initiate cellular responses.

Conclusion

Dithienothiophene-based fluorescent probes represent a versatile and powerful class of tools for cell biology and drug discovery. Their tunable photophysical properties, coupled with innovative designs such as the "flipper" mechanophore, enable the visualization and quantification of subtle yet critical cellular processes. This guide provides a foundational understanding of the chemistry and application of these probes, empowering researchers to leverage their full potential in their scientific endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorescent Flippers for Mechanosensitive Membrane Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Mixed Oligomers with Thiophenes, Dithienothiophene S,S-Dioxides, Thieno[3,4]pyrazines and 2,1,3-Benzothiadiazoles: Flipper Screening for Mechanosensitive Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Red-Emitting Dithienothiophene S,S-Dioxide Dyes for Cellular Membrane Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]

- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 9. Fluorescence lifetime imaging probes for cell-based measurements of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. Fluorescent probes for lipid rafts: from model membranes to living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

Unveiling Cellular Forces: A Technical Guide to Flipper-TR® in Mechanotransduction Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Sensing the Tension Within

Cellular mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is fundamental to physiology and disease. At the heart of this process lies the plasma membrane, a dynamic interface that experiences and transmits forces. Membrane tension, a critical physical parameter, governs a vast array of cellular functions including motility, endocytosis, trafficking, and ion channel activation.[1][2] Historically, quantifying this tension in live cells has been a significant challenge. The advent of Flipper-TR®, a fluorescent membrane tension probe, has revolutionized the field by enabling real-time, quantitative measurements of membrane tension through Fluorescence Lifetime Imaging Microscopy (FLIM).[1][3][4]

This technical guide provides an in-depth overview of Flipper-TR® and its applications in cellular mechanotransduction research. We will delve into the core principles of the probe, detailed experimental protocols, quantitative data interpretation, and its role in elucidating mechanosensitive signaling pathways.

Core Principles of Flipper-TR®: From Twisting Molecules to Tension Maps

Flipper-TR® is a mechanosensitive fluorescent probe specifically designed to report on the physical state of lipid bilayers.[3][4] Its innovative design is centered around a "planarizable push-pull" mechanophore composed of two dithienothiophene (DTT) moieties.[1][5][6]

Mechanism of Action:

-

Insertion and Conformation: Flipper-TR® spontaneously inserts into the plasma membrane of living cells.[4][7] In a relaxed, low-tension membrane, the two DTT "flippers" are in a twisted conformation.[6][7]

-

Tension-Induced Planarization: As membrane tension increases, the lateral pressure exerted by the surrounding lipids forces the DTTs to adopt a more planar conformation.[6][7]

-

Fluorescence Lifetime Shift: This conformational change from twisted to planar directly affects the probe's fluorescence properties. Specifically, the fluorescence lifetime of Flipper-TR® increases as the molecule becomes more planar.[5][6][7] This relationship is the key to its function as a tension reporter.

This change in fluorescence lifetime is detected using FLIM, a technique that measures the decay rate of fluorescence on a pixel-by-pixel basis, creating a quantitative map of membrane tension across the cell.[1][2][8] The fluorescence lifetime of Flipper-TR® typically ranges from approximately 2.8 to 7 nanoseconds (ns), corresponding to low and high membrane tension/lipid order, respectively.[3][9][10]

Below is a diagram illustrating the fundamental principle of Flipper-TR®.

References

- 1. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]

- 4. Probe for measuring plasma-membrane tension. [gentaur.uk]

- 5. Photocleavable Fluorescent Membrane Tension Probes: Fast Release with Spatiotemporal Control in Inner Leaflets of Plasma Membrane, Nuclear Envelope, and Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research progress on the regulatory role of cell membrane surface tension in cell behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. spirochrome.com [spirochrome.com]

A Technical Guide to Mechanosensitive Fluorescent Probes: Visualizing the Forces Within

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of mechanosensitive fluorescent probes, powerful tools for visualizing and quantifying the subtle forces that govern cellular behavior. From fundamental principles to advanced applications, this document serves as a comprehensive resource for professionals seeking to integrate these innovative technologies into their research and development workflows.

Core Concepts of Mechanosensitive Fluorescent Probes

Cells perpetually experience and exert mechanical forces that are critical in regulating a vast array of biological processes, including growth, differentiation, migration, and tissue homeostasis. The study of how cells convert mechanical stimuli into biochemical signals is known as mechanotransduction.[1][2] Mechanosensitive fluorescent probes are specifically engineered molecules that translate a mechanical stimulus into a readable optical signal, typically a change in fluorescence intensity, lifetime, or emission spectrum.[3] This allows for the real-time visualization and quantification of forces at the molecular, subcellular, and tissue levels.

There are several classes of mechanosensitive probes, each with a unique mechanism of action:

-

FRET-Based Tension Sensors: Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[4][5] FRET-based tension sensors incorporate a FRET pair connected by a flexible linker. When a force is applied to the sensor, the linker extends, increasing the distance between the donor and acceptor and thereby decreasing FRET efficiency.[4] These sensors can be genetically encoded and targeted to specific proteins of interest, allowing for the measurement of forces across individual molecules.[6][7]

-

Planarizable Push-Pull Probes: These small-molecule probes, often referred to as "flipper" probes, consist of a twisted molecular structure with electron-donating and electron-accepting groups.[8][9] When inserted into a lipid membrane, the degree of twisting is influenced by the lateral packing of the lipids. Increased membrane tension leads to a more planar conformation of the probe, resulting in a shift in its fluorescence excitation or emission spectrum and a change in its fluorescence lifetime.[10][11]

-

DNA-Based Tension Probes: These probes utilize the force-dependent unfolding of DNA hairpins or the rupture of double-stranded DNA.[12][13] A fluorophore and a quencher are positioned such that unfolding or rupture separates them, leading to an increase in fluorescence. The force required to induce this change can be precisely tuned by altering the DNA sequence.[14]

Quantitative Data of Representative Probes

The selection of a mechanosensitive probe is dictated by the specific biological question and the expected force range. The following tables summarize the quantitative properties of several commonly used probes.

Table 1: FRET-Based Tension Sensors

| Probe Name | Target Protein | Linker | Force Range (pN) | FRET Change | Reference |

| Vinculin Tension Sensor (VinTS) | Vinculin | (GPGGA)8 | 1 - 6 | Decrease with tension | [15][16] |

| E-Cadherin Tension Sensor | E-Cadherin | Flagelliform | 1 - 10 | Decrease with tension | [6] |

| Talin Tension Sensor | Talin | Flagelliform | 1 - 10 | Decrease with tension | [6] |

| Nesprin-2G Tension Sensor | Nesprin-2G | Spectrin repeats | 4 - 6 | Decrease with tension | [17] |

Table 2: Planarizable Push-Pull Probes

| Probe Name | Mechanism | Primary Measurement | Key Features | Reference |

| Flipper-TR® | Planarization in membrane | Fluorescence Lifetime | High sensitivity to membrane tension and lipid packing | [18][19][20] |

| HaloFlipper | Covalent HaloTag labeling | Fluorescence Lifetime | Targeted to specific intracellular membranes | [10] |

Table 3: DNA-Based Tension Probes

| Probe Name | Mechanism | Force Threshold (pN) | Signal Change | Reference |

| DNAMeter | DNA hairpin unfolding | Tunable (e.g., ~2 pN) | Ratiometric fluorescence increase | [12][13] |

| Tension Gauge Tether (TGT) | dsDNA rupture | Tunable | Irreversible fluorescence increase | [3] |

Signaling Pathways and Mechanotransduction

Mechanosensitive probes have been instrumental in elucidating the role of force in various signaling pathways. For instance, forces transmitted through integrins at focal adhesions can activate downstream signaling cascades that regulate cell behavior.

Figure 1: Mechanotransduction at Focal Adhesions.

Experimental Protocols

This protocol provides a general workflow for using genetically encoded FRET-based tension sensors, such as the Vinculin Tension Sensor (VinTS).[21][22]

-

Construct Generation and Transfection:

-

The tension sensor module is inserted into the protein of interest using standard molecular cloning techniques.[22]

-

The resulting plasmid DNA is transfected into the cells of interest (e.g., mouse embryonic fibroblasts) using a suitable transfection reagent.[17][21]

-

Allow for protein expression for 24-48 hours.

-

-

Cell Culture and Imaging Preparation:

-

Seed transfected cells onto fibronectin-coated glass-bottom dishes or polyacrylamide gels of desired stiffness.[23]

-

Allow cells to spread and form mature focal adhesions (typically 4-24 hours).

-

Replace culture medium with imaging medium (e.g., phenol (B47542) red-free DMEM) prior to imaging.

-

-

Image Acquisition (Sensitized Emission FRET):

-

Use an inverted fluorescence microscope equipped with appropriate filter sets for the donor and acceptor fluorophores (e.g., mTFP1 and Venus).

-

Acquire three images:

-

Donor Image: Excite with donor wavelength, collect with donor emission filter.

-

Acceptor Image: Excite with acceptor wavelength, collect with acceptor emission filter.

-

FRET Image: Excite with donor wavelength, collect with acceptor emission filter.

-

-

It is crucial to also image cells expressing donor-only and acceptor-only constructs to correct for spectral bleed-through.[24]

-

-

Data Analysis:

Figure 2: Experimental Workflow for FRET-Based Tension Sensing.

This protocol outlines the use of Flipper-TR® for measuring plasma membrane tension via Fluorescence Lifetime Imaging Microscopy (FLIM).[19][26][27]

-

Probe Preparation:

-

Prepare a stock solution of Flipper-TR® in anhydrous DMSO.[19]

-

Dilute the stock solution to the desired working concentration (typically 1 µM) in cell culture medium immediately before use.

-

-

Cell Staining:

-

Add the Flipper-TR® staining solution to the cells and incubate for 15-30 minutes. The probe will spontaneously insert into the plasma membrane.[19]

-

Washing is generally not required as the probe is only fluorescent in a lipid environment.

-

-

FLIM Imaging:

-

Use a confocal or two-photon microscope equipped with a pulsed laser (e.g., 488 nm) and time-correlated single photon counting (TCSPC) hardware.[19]

-

Collect emitted photons through a bandpass filter (e.g., 575-625 nm).

-

Acquire FLIM data, ensuring sufficient photon counts for accurate lifetime determination.

-

-

Data Analysis:

-

Fit the fluorescence decay curve for each pixel to a multi-exponential model to calculate the average fluorescence lifetime.

-

Generate a fluorescence lifetime map of the cell, where changes in lifetime correlate with changes in membrane tension.[11] An increase in lifetime generally corresponds to an increase in membrane tension.[10]

-

Applications in Drug Development

Mechanosensitive fluorescent probes are emerging as valuable tools in drug discovery and development.[4]

-

High-Throughput Screening: FRET-based biosensors can be used in high-throughput screening assays to identify compounds that modulate the mechanical state of specific proteins or signaling pathways.[4]

-

Mechanism of Action Studies: These probes can help elucidate the mechanism of action of drugs that target the cytoskeleton or cell adhesion. For example, they can be used to determine if a drug alters cellular contractility by measuring changes in tension across focal adhesion proteins.

-

Disease Modeling: Dysregulation of mechanotransduction is implicated in various diseases, including fibrosis and cancer.[3] Mechanosensitive probes can be used in disease models to study the effects of pathological changes in the mechanical microenvironment and to test the efficacy of therapeutic interventions.

Figure 3: Logic Flow for Probe Use in Drug Discovery.

Conclusion

Mechanosensitive fluorescent probes represent a significant advancement in our ability to study the intricate interplay between mechanical forces and biological function. By providing a visual and quantitative readout of molecular and cellular forces, these tools are paving the way for new discoveries in fundamental cell biology and offering novel approaches for the development of therapeutics that target the mechanical aspects of disease. As probe design and imaging technologies continue to evolve, the application of mechanosensitive probes is poised to expand, further revolutionizing our understanding of the forces that shape life.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. What is cell mechanotransduction? [synapse.patsnap.com]

- 3. Molecular Tension Probes to Quantify Cell-Generated Mechanical Forces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of FRET Biosensors in Mechanobiology and Mechanopharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. Genetically Encoded FRET-Based Tension Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorescent Flippers for Mechanosensitive Membrane Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Quantifying tensile forces at cell–cell junctions with a DNA-based fluorescent probe - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Measuring mechanical tension across vinculin reveals regulation of focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Förster resonance energy transfer efficiency of the vinculin tension sensor in cultured primary cortical neuronal growth cones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Flipper-TR probe - Nordic Biosite [nordicbiosite.com]

- 19. spirochrome.com [spirochrome.com]

- 20. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]

- 21. Evaluation of Molecular Tension Sensors using Single-Molecule Force Spectroscopy and Live Cell FRET imaging [protocols.io]

- 22. Construction, imaging and analysis of FRET-based tension sensors in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Tunable molecular tension sensors reveal extension-based control of vinculin loading | eLife [elifesciences.org]

- 24. researchgate.net [researchgate.net]

- 25. Improving Quality, Reproducibility, and Usability of FRET-Based Tension Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

- 27. Tutorial: fluorescence lifetime microscopy of membrane mechanosensitive Flipper probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Flipper-TR®: An In-Depth Technical Guide to a Fluorescent Membrane Tension Probe

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Flipper-TR® fluorescent membrane tension probe. It details its core specifications, experimental applications, and the underlying mechanism of action, offering a valuable resource for researchers in mechanobiology, cell biology, and drug discovery.

Core Product Specifications

Flipper-TR® is a specialized fluorescent probe designed to measure membrane tension in living cells.[1] Its mechanosensitive properties stem from its unique molecular structure, which responds to changes in the lipid bilayer's organization.[2][3]

Photophysical and Chemical Properties

The following table summarizes the key quantitative data for Flipper-TR®.

| Property | Value | Reference |

| Chemical Name | FliptR probe | [1] |

| CAS Number | 2081888-04-0 | [4] |

| Absorption Maximum (λabs) | 480 nm | [5] |

| Emission Maximum (λfl) | 600 nm | [5] |

| Molar Extinction Coefficient (εmax) | 1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO) | [5] |

| Quantum Yield (QY) | 30% (in AcOEt) | [5] |

| Fluorescence Lifetime (τ) | 2.8 - 7 ns | [5] |

Fluorescence Lifetime in Different Membrane Environments

The fluorescence lifetime of Flipper-TR® is highly sensitive to the lipid packing and tension of the membrane it is embedded in.[2][6] Below is a summary of reported fluorescence lifetimes in various model and cellular membranes.

| Membrane Composition/Condition | Fluorescence Lifetime (τ) (ns) | Reference |

| Giant Unilamellar Vesicles (GUVs) | ||

| DOPC (liquid-disordered phase) | 3.75 ± 0.08 | [7] |

| DOPC:Cholesterol (60:40) | 5.31 ± 0.12 | [7] |

| Sphingomyelin:Cholesterol (70:30) (liquid-ordered phase) | 6.39 ± 0.09 | [7] |

| Phase-separated DOPC:SM:CL (25:58:17) - Ld phase | 4.79 ± 0.21 | [7] |

| Phase-separated DOPC:SM:CL (25:58:17) - Lo phase | 6.57 ± 0.29 | [7] |

| HeLa Cells | ||

| Isosmotic Conditions (0.3 Osm) | Longer lifetime than hyperosmotic | [7] |

| Hypoosmotic Shock (< 0.3 Osm) | Longer lifetime than isosmotic | [7] |

| Hyperosmotic Shock (> 0.3 Osm) | Shorter lifetime than isosmotic | [7] |

| MDCK Cells | ||

| Isosmotic Conditions (0.3 Osm) | Longer lifetime than hyperosmotic | [7] |

| Hypoosmotic Shock (< 0.3 Osm) | Longer lifetime than isosmotic | [7] |

| Hyperosmotic Shock (> 0.3 Osm) | Shorter lifetime than isosmotic | [7] |

| Apical side | Longer lifetime than basolateral | [7] |

Mechanism of Action: Visualizing Membrane Tension

Flipper-TR® is a planarizable push-pull probe.[8] Its core structure consists of two dithienothiophene "flippers" that can twist relative to each other.[7][9] In a relaxed, low-tension membrane, the flippers are in a twisted conformation. As membrane tension increases, the surrounding lipid molecules become more ordered and packed, which in turn forces the Flipper-TR® molecule into a more planar conformation.[8][9] This planarization leads to a red-shift in its excitation spectrum and, crucially, an increase in its fluorescence lifetime.[8] This relationship between membrane tension and fluorescence lifetime allows for quantitative imaging of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[10][11]

Caption: Flipper-TR's mechanism of action.

Experimental Protocols

The following protocols provide a detailed methodology for utilizing Flipper-TR® in cell-based assays.

General Staining Protocol for Live Cells

This protocol has been optimized for HeLa cells but can be adapted for other adherent cell lines.[3]

Materials:

-

Flipper-TR® probe

-

Anhydrous DMSO

-

Cell culture medium (with and without serum)

-

Glass-bottom dishes or coverslips suitable for microscopy

Procedure:

-

Stock Solution Preparation: Dissolve the contents of a Flipper-TR® vial in anhydrous DMSO to prepare a 1 mM stock solution. For a 50 nmol vial, add 50 µL of DMSO. Store the stock solution at -20°C or below. The solution is stable for at least three months when stored properly.[3]

-

Cell Preparation: Grow cells on glass-bottom dishes or coverslips to the desired confluency.

-

Staining Solution Preparation: Shortly before use, dilute the 1 mM Flipper-TR® stock solution to a final concentration of 1 µM in cell culture medium. Note that the presence of serum (e.g., FCS) may reduce labeling efficiency, and the probe concentration can be increased up to 2 µM if the signal is low.[3]

-

Cell Staining: Replace the culture medium with the staining solution, ensuring the cells are fully covered.

-

Incubation: Incubate the cells for 15 minutes at 37°C in a humidified atmosphere with 5% CO₂ before imaging.[3] After 30 minutes or more, endosomal structures may become labeled due to membrane turnover.[3]

FLIM Imaging and Data Analysis

Instrumentation:

-

A FLIM microscope equipped with a pulsed laser (e.g., 488 nm) and a time-correlated single photon counting (TCSPC) system.[3][10]

Acquisition Settings:

-

Excitation: 488 nm pulsed laser.[3]

-

Emission: Collect photons through a 600/50 nm bandpass filter.[3]

-

Optimize acquisition settings to minimize phototoxicity and photobleaching.

Data Analysis:

-

Acquire FLIM data, accumulating sufficient photon counts for robust statistical analysis.

-

Fit the photon histograms from regions of interest (ROIs) or on a pixel-by-pixel basis using a double-exponential decay model to extract two lifetime components, τ₁ and τ₂.[3]

-

The longer lifetime component (τ₁), which typically has a higher amplitude, is used to report on membrane tension and generally ranges from 2.8 to 7.0 ns.[3] An increase in τ₁ corresponds to an increase in membrane tension.[3]

Osmotic Shock Experiment in HeLa Cells

This protocol describes how to induce and measure changes in membrane tension in response to osmotic stress.[10][12]

Procedure:

-

Cell Preparation and Staining: Prepare and stain HeLa cells with Flipper-TR® as described in the general staining protocol.

-

Baseline Imaging: Image the cells in their normal isotonic culture medium to establish a baseline fluorescence lifetime.

-

Inducing Osmotic Shock:

-

Hypo-osmotic shock: To increase membrane tension, replace the imaging medium with a diluted medium or sterile water to achieve the desired lower osmolarity (e.g., 150 mOsm).[12]

-

Hyper-osmotic shock: To decrease membrane tension, replace the imaging medium with a medium containing a non-permeable solute (e.g., sorbitol or sucrose) to achieve the desired higher osmolarity.

-

-

Time-Lapse FLIM: Immediately after changing the medium, acquire a time-lapse series of FLIM images to monitor the dynamic changes in fluorescence lifetime. An imaging interval of 2 seconds has been previously reported.[12]

-

Data Analysis: Analyze the FLIM data to quantify the changes in τ₁ over time in response to the osmotic shock.

Caption: Experimental workflow for osmotic shock assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spirochrome.com [spirochrome.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]

- 6. biorxiv.org [biorxiv.org]

- 7. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Flipper-TR® Staining in Live Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flipper-TR® is a fluorescent probe designed for the real-time measurement of membrane tension in live cells.[1][2] This mechanosensitive probe dynamically responds to changes in the physical state of the lipid bilayer, providing a powerful tool for investigating cellular processes involving membrane dynamics, such as cell migration, division, endocytosis, and the effects of drugs on membrane properties. Flipper-TR® inserts into the plasma membrane and reports changes in membrane tension through alterations in its fluorescence lifetime, which can be quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][2][3][4]

The core of the Flipper-TR® probe consists of two twisted dithienothiophene units that act as a "flipper."[5] In a relaxed membrane, the flipper is more twisted, leading to a shorter fluorescence lifetime. As membrane tension increases, the lipid bilayer becomes more ordered, causing the flipper to adopt a more planar conformation. This planarization results in a red-shifted excitation and an increase in the fluorescence lifetime.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for Flipper-TR® staining and imaging.

Table 1: Photophysical Properties of Flipper-TR®

| Parameter | Value | Reference |

| Excitation Wavelength (λabs) | ~488 nm | [1][2] |

| Emission Wavelength (λem) | ~600 nm | [1][2] |

| Molar Extinction Coefficient (εmax) | 1.6 x 10⁴ mol⁻¹·cm⁻¹ | [1] |

| Fluorescence Lifetime (τ) Range | 2.8 - 7.0 ns | [2] |

| Recommended Emission Filter | 600/50 nm bandpass | [2] |

Table 2: Recommended Staining Parameters for Live Mammalian Cells

| Parameter | Recommended Value | Notes | Reference |

| Stock Solution Concentration | 1 mM in anhydrous DMSO | Store at -20°C. | [2] |

| Working Concentration | 1 µM (can be increased to 2 µM) | Dilute in cell culture medium just before use. | [2] |

| Incubation Time | 5 - 15 minutes | Staining is rapid. | [3][7] |

| Incubation Temperature | 37°C | Standard cell culture conditions. | [7] |

Experimental Protocols

This protocol is optimized for staining adherent mammalian cells (e.g., HeLa cells) but can be adapted for other cell types.

Materials:

-

Flipper-TR® probe

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM) with or without serum

-

Adherent mammalian cells cultured on imaging-compatible dishes or coverslips

-

Fluorescence Lifetime Imaging Microscope (FLIM) with a pulsed laser (e.g., 488 nm)

Protocol:

-

Preparation of Flipper-TR® Stock Solution (1 mM):

-

Allow the vial of Flipper-TR® to warm to room temperature before opening.

-

Dissolve the contents in anhydrous DMSO to a final concentration of 1 mM. For a 50 nmol vial, this would be 50 µL of DMSO.

-

Aliquot and store the stock solution at -20°C, protected from light and moisture. The solution is stable for approximately 3 months when stored properly.[2]

-

-

Preparation of Staining Solution (1 µM):

-

Shortly before use, dilute the 1 mM Flipper-TR® stock solution to a final working concentration of 1 µM in pre-warmed (37°C) cell culture medium. For example, add 1 µL of 1 mM stock to 1 mL of medium.

-

Note: The presence of Fetal Calf Serum (FCS) or other sera may reduce labeling efficiency.[2] If low signal is observed, the concentration can be increased up to 2 µM.[2]

-

-

Cell Staining:

-

Aspirate the existing culture medium from the cells.

-

Add the 1 µM Flipper-TR® staining solution to the cells.

-

Incubate for 5-15 minutes at 37°C in a cell culture incubator.

-

-

Imaging:

-

The probe does not need to be washed out, as it is only fluorescent within the lipid membrane.[2] This is particularly advantageous for long-term imaging.

-

Image the cells using a FLIM system.

-

Excite the sample with a 488 nm pulsed laser.

-

Collect the fluorescence emission using a 600/50 nm bandpass filter.[2]

-

Acquire time-correlated single photon counting (TCSPC) data to determine the fluorescence lifetime.

-

-

Data Analysis:

-

Fit the fluorescence decay curves with a double-exponential function to extract two lifetime components, τ1 and τ2.[2]

-

The longer lifetime component (τ1), which typically ranges from 2.8 to 7.0 ns, is used to report on membrane tension. A longer lifetime corresponds to higher membrane tension.[2][3]

-

Diagrams

References

- 1. Probe for measuring plasma-membrane tension. [gentaur.uk]

- 2. spirochrome.com [spirochrome.com]

- 3. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Application Notes and Protocols for FLIM Imaging with Flipper-TR®

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flipper-TR® is a fluorescent probe designed for the real-time measurement of membrane tension in living cells.[1][2] This mechanosensitive probe reports changes in the physical state of the lipid bilayer through alterations in its fluorescence lifetime, making it a powerful tool for investigating the role of membrane mechanics in various cellular processes.[3][4][5] Fluorescence Lifetime Imaging Microscopy (FLIM) is the required technique to quantify these changes.[2][6] This document provides a comprehensive, step-by-step guide for utilizing Flipper-TR® in FLIM imaging experiments.

When membrane tension increases, the Flipper-TR® molecule undergoes planarization, leading to a longer fluorescence lifetime.[3][4] Conversely, in relaxed membranes, the probe adopts a more twisted conformation, resulting in a shorter fluorescence lifetime.[3] This relationship allows for the quantitative mapping of membrane tension across cellular membranes.

Principle of Flipper-TR® Action

The core of Flipper-TR® consists of two dithienothiophene units that can rotate relative to each other.[4][7] The degree of this rotation is influenced by the lateral pressure within the lipid bilayer.

Caption: Mechanism of Flipper-TR® in response to membrane tension.

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful FLIM imaging with Flipper-TR®.

Table 1: Flipper-TR® Probe Specifications

| Property | Value | Reference |

| Excitation Wavelength (λex) | 488 nm (pulsed laser) | [2][8][9] |

| Emission Wavelength (λem) | 575 - 625 nm (bandpass filter) | [8][9] |

| Fluorescence Lifetime Range | ~2.8 ns to 7 ns | [9][10] |

| Stock Solution Concentration | 1 mM in anhydrous DMSO | [9][11] |

| Working Concentration | 0.5 - 1 µM in cell culture medium | [1][10] |

Table 2: Typical Fluorescence Lifetime Values

| Membrane State | Typical Lifetime (τ) | Reference |

| Low Tension / Disordered | Shorter Lifetime (~2-4 ns) | [12] |

| High Tension / Ordered | Longer Lifetime (~5-7 ns) | [12] |

Experimental Protocols

This section provides a detailed step-by-step protocol for staining live cells with Flipper-TR® and performing FLIM imaging.

I. Reagent Preparation

-

Prepare a 1 mM Flipper-TR® stock solution: Dissolve the contents of one vial of Flipper-TR® in anhydrous DMSO.[9] Store the stock solution at -20°C, protected from light and moisture. When stored properly, the solution is stable for approximately 3 months.[8][9]

-

Prepare the staining solution: Shortly before use, dilute the 1 mM stock solution to a final concentration of 0.5-1 µM in pre-warmed cell culture medium.[1][9][10] Note that the presence of fetal calf serum (FCS) may reduce labeling efficiency, and the concentration may need to be increased up to 2 µM if a low signal is observed.[8][9]

II. Cell Staining Procedure

-

Cell Culture: Grow cells to the desired confluency on a suitable imaging dish or coverslip (e.g., glass-bottom dish).

-

Staining: Remove the existing culture medium and replace it with the freshly prepared Flipper-TR® staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Washing (Optional): The probe is only fluorescent when inserted into a membrane, so washing is not strictly necessary, especially for short-term imaging.[8] For longer-term imaging (>24h), you may wash the cells once with fresh, pre-warmed medium to remove any excess probe.[8]

Caption: Experimental workflow for staining live cells with Flipper-TR®.

III. FLIM Imaging

-

Microscope Setup: Use a confocal microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) system.[7]

-

Excitation: Excite the sample using a 488 nm pulsed laser.[8][9]

-

Emission: Collect the fluorescence emission through a 600/50 nm bandpass filter.[8][13]

-

Image Acquisition: Acquire FLIM data, ensuring sufficient photon counts per pixel for accurate lifetime fitting. It is recommended to accumulate >100 photons per pixel.[11]

-

Data Analysis: Fit the fluorescence decay curves with a double-exponential decay model to extract the fluorescence lifetimes (τ1 and τ2).[12][13] The amplitude-weighted average lifetime can then be calculated to represent the membrane tension.

Data Interpretation

A longer average fluorescence lifetime of Flipper-TR® corresponds to higher membrane tension or a more ordered lipid environment. Conversely, a shorter lifetime indicates lower membrane tension or a more disordered membrane state. It is crucial to perform appropriate controls and consider that factors other than tension, such as lipid composition, can also influence the fluorescence lifetime of the probe.[3][7]

Organelle-Specific Imaging

Derivatives of Flipper-TR® are available for targeting specific organelles, allowing for the investigation of membrane tension in various cellular compartments.[14]

The staining and imaging protocols for these probes are similar to that of the plasma membrane-targeting Flipper-TR®, with specific targeting moieties ensuring their localization.

Troubleshooting

-

Low Signal: Increase the probe concentration (up to 2 µM) or incubate for a longer period.[9] Ensure the use of anhydrous DMSO for the stock solution, as moisture can degrade the probe.[8][9]

-

High Background: Perform an optional washing step after incubation.

-

Phototoxicity: Minimize laser power and exposure time to reduce photodamage to the cells.[8]

References

- 1. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]

- 2. Probe for measuring plasma-membrane tension. [gentaur.be]

- 3. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. spirochrome.com [spirochrome.com]

- 9. lubio.ch [lubio.ch]

- 10. ER Flipper-TR® - ER specific membrane tension probe - spirochrome [spirochrome.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. spirochrome.com [spirochrome.com]

- 14. biorxiv.org [biorxiv.org]

- 15. sciencewerke.com [sciencewerke.com]

Application Notes and Protocols for Flipper-TR® Experiments in Plant Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plasma membrane is a crucial interface between the plant cell and its environment, playing a vital role in sensing and responding to mechanical stresses such as turgor pressure, osmotic shock, and physical forces. Membrane tension is a key biophysical parameter that governs many cellular processes, including cell expansion, division, and signaling. Flipper-TR® is a fluorescent membrane tension probe that allows for the quantitative measurement of membrane tension in living cells.[1] This probe's fluorescence lifetime is sensitive to the lipid packing of the cell membrane; a higher membrane tension leads to a more ordered lipid environment and a longer fluorescence lifetime.[2][3] These application notes provide detailed protocols for performing Flipper-TR® experiments on plant cells, enabling researchers to investigate the dynamics of membrane tension in various physiological and pathological contexts.

Principle of Flipper-TR®

Flipper-TR® is a mechanosensitive fluorescent probe composed of two twisted dithienothiophene moieties.[1] When inserted into a lipid bilayer, the probe's conformation, and consequently its fluorescence lifetime, is influenced by the lateral pressure exerted by the surrounding lipids.[4] Increased membrane tension leads to a planarization of the Flipper-TR® molecule, resulting in an increase in its fluorescence lifetime.[2] This relationship allows for the quantification of relative changes in membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[4]

Data Presentation

The following tables summarize representative quantitative data obtained from Flipper-TR® experiments on plant cells.

Table 1: Photophysical Properties of Flipper-TR®

| Property | Value | Reference |

| Excitation Wavelength (λex) | 488 nm | [1] |

| Emission Wavelength (λem) | 575 - 625 nm | [1] |

| Fluorescence Lifetime Range | 2.8 - 7 ns | [1] |

Table 2: Representative Flipper-TR® Fluorescence Lifetimes in Arabidopsis thaliana Root Cells under Osmotic Stress

| Condition | Osmolarity | Expected Change in Membrane Tension | Representative Fluorescence Lifetime (τ) |

| Isotonic | ~200 mOsm | Baseline | ~4.5 ns |

| Hypotonic (e.g., water) | <200 mOsm | Increase | ~5.5 ns |

| Hypertonic (e.g., 400 mM Mannitol) | >200 mOsm | Decrease | ~3.5 ns |

Note: The fluorescence lifetime values are representative and can vary depending on the specific cell type, developmental stage, and imaging conditions. Calibration is recommended for each experimental system.

Experimental Protocols

Protocol 1: Flipper-TR® Staining of Whole Arabidopsis thaliana Roots and Leaves

This protocol describes the staining of intact plant tissues with Flipper-TR® for the analysis of membrane tension in situ.

Materials:

-

Flipper-TR® probe (Spirochrome, SC020)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Arabidopsis thaliana seedlings (5-7 days old)

-

Plant Imaging Buffer (PIB): 10 mM MES-KOH (pH 5.8), 10 mM KCl, 1 mM CaCl2

-

Microscope slides and coverslips

-

Forceps

Procedure:

-

Preparation of Flipper-TR® Stock Solution:

-

Dissolve the content of one vial of Flipper-TR® (50 nmol) in 50 µL of anhydrous DMSO to obtain a 1 mM stock solution.

-

Store the stock solution at -20°C, protected from light and moisture.

-

-

Plant Material Preparation:

-

Gently remove Arabidopsis seedlings from the growth medium.

-